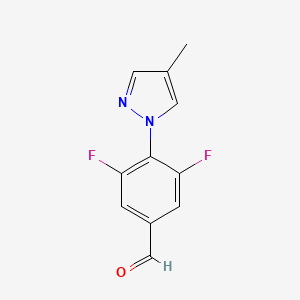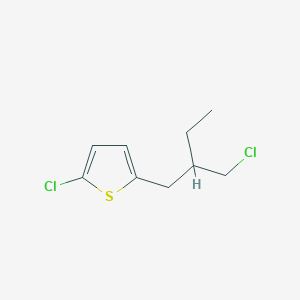![molecular formula C16H21NO3 B13487342 Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate](/img/structure/B13487342.png)
Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate is a synthetic organic compound characterized by the presence of an oxetane ring, a pyrrolidine ring, and a benzyl ester group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate typically involves the formation of the oxetane ring followed by the introduction of the pyrrolidine and benzyl ester groups. One common method is the intramolecular cyclization of suitable precursors to form the oxetane ring. This can be achieved through intramolecular etherification or epoxide ring opening/ring closing reactions . The pyrrolidine ring can be introduced via nucleophilic substitution reactions, and the benzyl ester group can be added through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxetane or pyrrolidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the oxetane or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.
Applications De Recherche Scientifique
Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pyrrolidine ring may enhance the compound’s binding affinity to specific targets, while the benzyl ester group can influence its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 3-(5-oxopyrrolidin-2-yl)propanoate: Similar in structure but with a different arrangement of functional groups.
Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate: Contains an oxetane ring and a piperazine ring, offering different chemical properties.
Uniqueness
Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate is unique due to its specific combination of an oxetane ring, a pyrrolidine ring, and a benzyl ester group. This combination imparts distinct physicochemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H21NO3 |
|---|---|
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
benzyl 2-(3-pyrrolidin-1-yloxetan-3-yl)acetate |
InChI |
InChI=1S/C16H21NO3/c18-15(20-11-14-6-2-1-3-7-14)10-16(12-19-13-16)17-8-4-5-9-17/h1-3,6-7H,4-5,8-13H2 |
Clé InChI |
BJRFQDVOPWDCQL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2(COC2)CC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H,3H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B13487272.png)
![5-{[(2,3-dihydro-1H-inden-1-yl)(methyl)amino]methyl}-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide hydrochloride](/img/structure/B13487277.png)



![2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine](/img/structure/B13487317.png)



![6-Nitroso-6-azaspiro[2.5]octane](/img/structure/B13487339.png)
![N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride](/img/structure/B13487349.png)

![3-[Boc-(methyl)amino]-4-phenylbutanoic acid](/img/structure/B13487360.png)
